
1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane is a complex organic compound that features a piperazine ring attached to a phenyl group, which is further connected to an azepane ring via a sulfonyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane typically involves the reaction of 4-(piperazin-1-yl)phenyl sulfone with azepane under controlled conditions. The reaction is often carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: DBU or other strong bases in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .
Applications De Recherche Scientifique
1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may interact with acetylcholinesterase, inhibiting its activity and thereby affecting neurotransmission .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Piperazin-1-yl)phenol: Similar structure but lacks the azepane ring.
1-[(4-phenyl-1-piperazinyl)sulfonyl]azepane: Similar but with a different substitution pattern on the piperazine ring.
Uniqueness
1-((4-(Piperazin-1-yl)phenyl)sulfonyl)azepane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C16H25N3O2S |
|---|---|
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
1-(4-piperazin-1-ylphenyl)sulfonylazepane |
InChI |
InChI=1S/C16H25N3O2S/c20-22(21,19-11-3-1-2-4-12-19)16-7-5-15(6-8-16)18-13-9-17-10-14-18/h5-8,17H,1-4,9-14H2 |
Clé InChI |
JWAKCVFAHYXBMQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


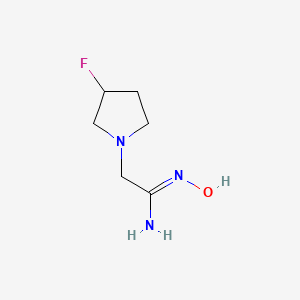
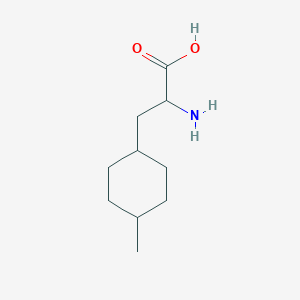
![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B12990152.png)
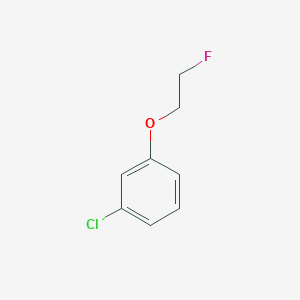

![tert-Butyl 8-(ethylamino)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B12990166.png)
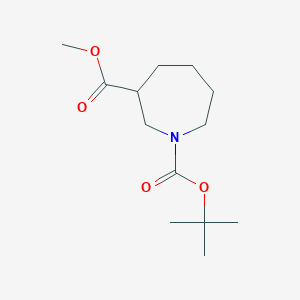
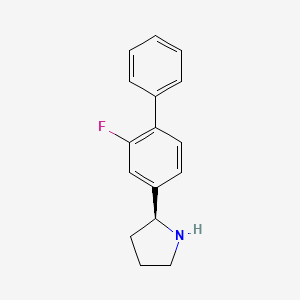
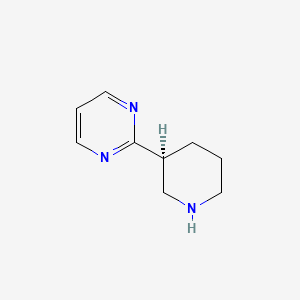

![4-Iodoisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12990198.png)
![tert-Butyl (8-amino-5-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12990203.png)
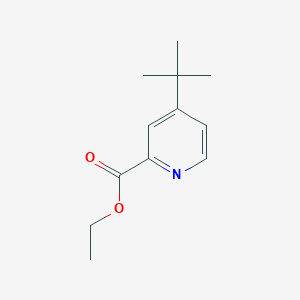
![(5-Azaspiro[3.4]octan-8-yl)methanol](/img/structure/B12990222.png)
